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molecular formula C7H6IN3 B8346485 7-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine

7-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine

Cat. No. B8346485
M. Wt: 259.05 g/mol
InChI Key: JGESQUUUEUFABI-UHFFFAOYSA-N
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Patent
US09073918B2

Procedure details

7-Iodo-2H-pyrazolo[4,3-b]pyridine (100 mg, 0.408 mmol), iodomethane (0.025 ml, 0.408 mmol) and cesium carbonate (266 mg, 0.816 mmol) were combined in DMF (5 mL). The mixture was stirred at room temperature for 1 hour then purified by preparative HPLC eluting with a gradient of 20-70% 10 mmol NH4HCO3 in 20/80 (v/v) water/acetonitrile in 10 mmol NH4HCO3 in water using a Phenomenex Gemini Prep 5 μm C18, 75×30 mm column to give 7-iodo-2-methyl-2H-pyrazolo[4,3-b]pyridine (15 mg, 14.19% yield) and 7-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine (30 mg, 28.4% yield). MS [M+H] found 260.0. 7-Iodo-2-methyl-2H-pyrazolo[4,3-b]pyridine (15 mg, 0.058 mmol), Tris(dibenzylideneacetone)dipalladium(0) (1.326 mg, 1.448 μmol), (9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) (8.38 mg, 0.014 mmol), 3′-fluoro-6′-methyl-2,2′-bipyridin-4-amine (11.77 mg, 0.058 mmol) and sodium 2-methylpropan-2-olate (16.69 mg, 0.174 mmol) were combined in dioxane (5 mL). The mixture was heated at 120° C. for 2 hours and then purified by preparative HPLC eluting with a gradient of 5-40% acetonitrile (containing 0.035% TFA) in water (containing 0.05% TFA) using a Sunfire Prep 5 μm C18, 75×30 mm column to afford the title compound as a TFA salt.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0.025 mL
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
266 mg
Type
reactant
Reaction Step Three
[Compound]
Name
NH4HCO3
Quantity
10 mmol
Type
reactant
Reaction Step Four
[Compound]
Name
NH4HCO3
Quantity
10 mmol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[C:3]2[C:4](=[CH:8][NH:9][N:10]=2)[N:5]=[CH:6][CH:7]=1.I[CH3:12].[C:13](=O)([O-])[O-].[Cs+].[Cs+]>CN(C=O)C.O.C(#N)C.O>[I:1][C:2]1[C:3]2[C:4](=[CH:8][N:9]([CH3:13])[N:10]=2)[N:5]=[CH:6][CH:7]=1.[I:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[CH:8]=[N:9][N:10]([CH3:12])[C:3]=12 |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
IC=1C=2C(N=CC1)=CNN2
Step Two
Name
Quantity
0.025 mL
Type
reactant
Smiles
IC
Step Three
Name
cesium carbonate
Quantity
266 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Four
Name
NH4HCO3
Quantity
10 mmol
Type
reactant
Smiles
Name
NH4HCO3
Quantity
10 mmol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O.C(C)#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then purified by preparative HPLC

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
IC=1C=2C(N=CC1)=CN(N2)C
Measurements
Type Value Analysis
AMOUNT: MASS 15 mg
YIELD: PERCENTYIELD 14.19%
Name
Type
product
Smiles
IC1=C2C(=NC=C1)C=NN2C
Measurements
Type Value Analysis
AMOUNT: MASS 30 mg
YIELD: PERCENTYIELD 28.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09073918B2

Procedure details

7-Iodo-2H-pyrazolo[4,3-b]pyridine (100 mg, 0.408 mmol), iodomethane (0.025 ml, 0.408 mmol) and cesium carbonate (266 mg, 0.816 mmol) were combined in DMF (5 mL). The mixture was stirred at room temperature for 1 hour then purified by preparative HPLC eluting with a gradient of 20-70% 10 mmol NH4HCO3 in 20/80 (v/v) water/acetonitrile in 10 mmol NH4HCO3 in water using a Phenomenex Gemini Prep 5 μm C18, 75×30 mm column to give 7-iodo-2-methyl-2H-pyrazolo[4,3-b]pyridine (15 mg, 14.19% yield) and 7-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine (30 mg, 28.4% yield). MS [M+H] found 260.0. 7-Iodo-2-methyl-2H-pyrazolo[4,3-b]pyridine (15 mg, 0.058 mmol), Tris(dibenzylideneacetone)dipalladium(0) (1.326 mg, 1.448 μmol), (9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) (8.38 mg, 0.014 mmol), 3′-fluoro-6′-methyl-2,2′-bipyridin-4-amine (11.77 mg, 0.058 mmol) and sodium 2-methylpropan-2-olate (16.69 mg, 0.174 mmol) were combined in dioxane (5 mL). The mixture was heated at 120° C. for 2 hours and then purified by preparative HPLC eluting with a gradient of 5-40% acetonitrile (containing 0.035% TFA) in water (containing 0.05% TFA) using a Sunfire Prep 5 μm C18, 75×30 mm column to afford the title compound as a TFA salt.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0.025 mL
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
266 mg
Type
reactant
Reaction Step Three
[Compound]
Name
NH4HCO3
Quantity
10 mmol
Type
reactant
Reaction Step Four
[Compound]
Name
NH4HCO3
Quantity
10 mmol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[C:3]2[C:4](=[CH:8][NH:9][N:10]=2)[N:5]=[CH:6][CH:7]=1.I[CH3:12].[C:13](=O)([O-])[O-].[Cs+].[Cs+]>CN(C=O)C.O.C(#N)C.O>[I:1][C:2]1[C:3]2[C:4](=[CH:8][N:9]([CH3:13])[N:10]=2)[N:5]=[CH:6][CH:7]=1.[I:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[CH:8]=[N:9][N:10]([CH3:12])[C:3]=12 |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
IC=1C=2C(N=CC1)=CNN2
Step Two
Name
Quantity
0.025 mL
Type
reactant
Smiles
IC
Step Three
Name
cesium carbonate
Quantity
266 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Four
Name
NH4HCO3
Quantity
10 mmol
Type
reactant
Smiles
Name
NH4HCO3
Quantity
10 mmol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O.C(C)#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then purified by preparative HPLC

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
IC=1C=2C(N=CC1)=CN(N2)C
Measurements
Type Value Analysis
AMOUNT: MASS 15 mg
YIELD: PERCENTYIELD 14.19%
Name
Type
product
Smiles
IC1=C2C(=NC=C1)C=NN2C
Measurements
Type Value Analysis
AMOUNT: MASS 30 mg
YIELD: PERCENTYIELD 28.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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